

2-Ethoxy-6-fluorophenylboronic acid safety data sheet

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Ethoxy-6-fluorophenylboronic acid

Cat. No.: B1591255

[Get Quote](#)

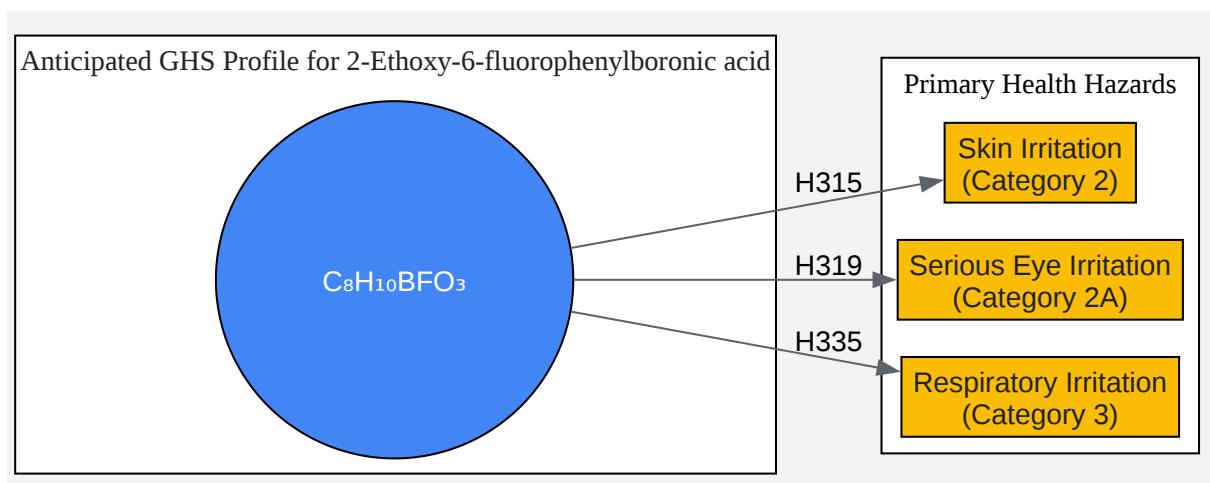
An Application Scientist's Guide to the Safe Handling of **2-Ethoxy-6-fluorophenylboronic Acid**

Introduction: Beyond the Label

In the landscape of modern drug discovery and materials science, substituted phenylboronic acids are indispensable building blocks. **2-Ethoxy-6-fluorophenylboronic acid** (CAS 957062-68-9) is one such reagent, offering unique electronic and steric properties for cross-coupling reactions and the synthesis of complex molecular architectures. For the researcher, however, the utility of a reagent must be balanced with a comprehensive understanding of its potential hazards.

This guide moves beyond a simple recitation of safety data sheet (SDS) categories. As application scientists, we recognize that true laboratory safety is not a static checklist but a dynamic process of risk assessment rooted in scientific principles. We will explore the known and inferred hazards of this compound, ground our recommendations in the broader context of the boronic acid class, and provide actionable protocols that are both safe and scientifically sound. This document is designed to empower you, the research professional, to handle **2-Ethoxy-6-fluorophenylboronic acid** with confidence and care.

Section 1: Hazard Identification and Risk Assessment


A thorough risk assessment begins with understanding the intrinsic hazards of a chemical. While a specific, publicly available, and comprehensive safety data sheet for **2-Ethoxy-6-fluorophenylboronic acid** is not readily found, we can infer a reliable hazard profile by examining structurally analogous compounds and the well-documented behavior of the phenylboronic acid class.

Inferred GHS Classification

Based on data from numerous similar fluorinated and substituted phenylboronic acids, the following Globally Harmonized System (GHS) classifications are anticipated.[1][2][3] It is prudent to handle the compound as if it meets these criteria.

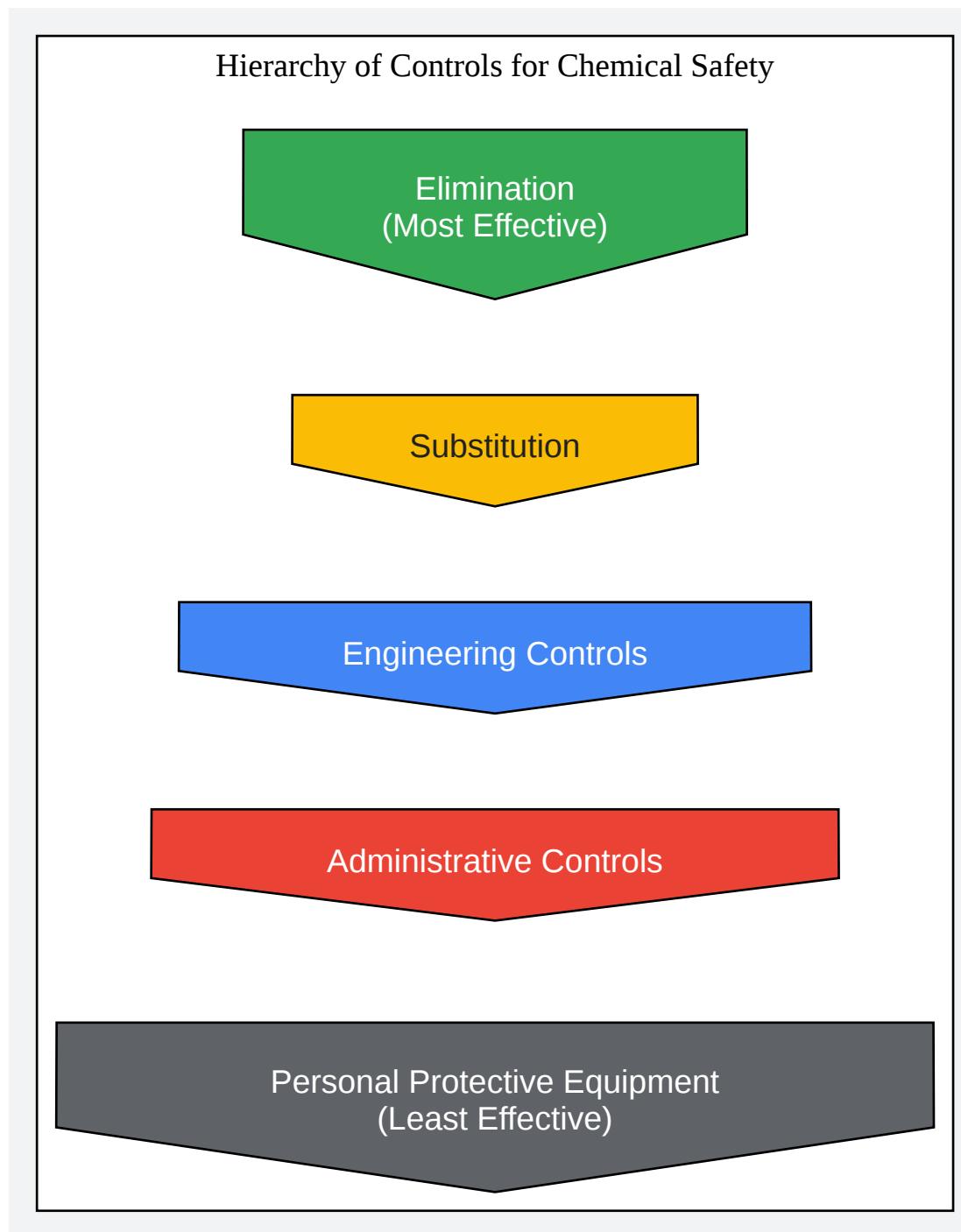
- Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2][4]
- Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][2][4]
- Specific Target Organ Toxicity – Single Exposure: Category 3 (May cause respiratory irritation)[1][5]

The causality behind this profile lies in the reactivity of the boronic acid moiety and the properties of the aromatic ring. These compounds can irritate mucous membranes and skin upon contact. The fine, dusty nature of the solid can lead to inhalation and subsequent irritation of the respiratory tract.

[Click to download full resolution via product page](#)*Anticipated GHS Health Hazards.*

The Broader Concern: Reproductive Toxicity in Boronic Acids

A critical point of expertise is recognizing class-wide hazards. Certain borates and boric acid itself have a mandatory classification in the EU as Toxic to Reproduction, Category 1B (H360: May damage fertility or the unborn child).[6][7][8][9] While many complex organoboronic acids are not explicitly classified this way, the potential for reproductive toxicity should not be dismissed, especially for compounds with limited toxicological data.


Causality Insight: This classification stems from systemic effects observed in animal studies with boric acid.[8] Until data proves otherwise, researchers of child-bearing potential should be explicitly aware of this potential risk and ensure exposure is minimized through rigorous engineering controls and personal protective equipment.

Physicochemical and Environmental Hazards

- Combustibility: Like most organic solids, **2-Ethoxy-6-fluorophenylboronic acid** is combustible. When finely dispersed in air, it may pose a dust explosion risk.
- Hazardous Decomposition: In a fire, thermal decomposition can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and gaseous hydrogen fluoride (HF).[1][10]
- Aquatic Hazard: Some boronic acids are classified as harmful to aquatic life.[8] Therefore, release into the environment must be avoided.[11]

Section 2: Exposure Control and Personal Protection

Controlling exposure is the cornerstone of chemical safety. The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective measures.

[Click to download full resolution via product page](#)

The Hierarchy of Controls prioritizes systematic safety.

Engineering Controls: Your First Line of Defense

- Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood. This is

non-negotiable and serves to control respiratory exposure.

- Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[11]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense, used in conjunction with engineering controls.

- Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][10] A face shield should also be worn when there is a risk of splashing.
- Skin Protection:
 - Gloves: Wear chemically resistant gloves, such as nitrile, and inspect them before each use. Use proper glove removal technique to avoid cross-contamination.[12][13]
 - Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
- Respiratory Protection: If engineering controls fail or during a large spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter may be necessary.[10] Respirator use requires a formal institutional program.

Physical and Chemical Data Summary

Comprehensive experimental data for this specific compound is limited. The following table summarizes available and anticipated properties.

Property	Value	Source
Molecular Formula	$C_8H_{10}BFO_3$	[14]
Molecular Weight	184.0 g/mol	[14]
Appearance	White to off-white solid (Anticipated)	N/A
Melting Point	No data available	[11]
Boiling Point	No data available	[11]
Solubility	No data available	N/A

Section 3: Safe Handling and Emergency Protocols

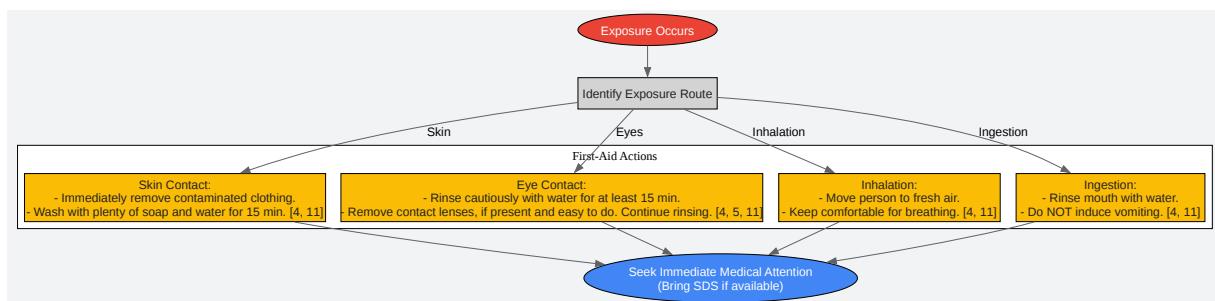
Theoretical knowledge must be translated into practical, validated procedures.

Standard Operating Protocol: Weighing and Dispensing

This protocol is designed as a self-validating system to minimize exposure and ensure experimental accuracy.

- Preparation:
 - Don all required PPE (safety goggles, lab coat, nitrile gloves).
 - Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
 - Place an analytical balance, weigh paper, spatulas, and your receiving vessel inside the fume hood.
- Execution:
 - Retrieve the **2-Ethoxy-6-fluorophenylboronic acid** container from its storage location (e.g., a dry, cool place).[\[1\]](#)
 - Keep the container tightly closed until you are ready to weigh.

- Place a piece of weigh paper on the balance and tare.
- Carefully open the reagent container. Using a clean spatula, dispense the desired amount of solid onto the weigh paper. Causality: Perform this action slowly to prevent the fine powder from becoming airborne.
- Immediately and securely close the main reagent container.
- Carefully transfer the weighed powder into your receiving vessel.
- Dispose of the weigh paper and any contaminated materials in a designated solid waste container inside the fume hood.
- Cleanup:
 - Wipe down the spatula and the balance surface with a damp cloth (e.g., with isopropanol) to decontaminate them.
 - Wash hands thoroughly with soap and water after the procedure is complete.[\[13\]](#)


Accidental Release Measures

- Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your lab supervisor.[\[15\]](#)
- Control: If safe to do so, prevent further spillage. Remove all sources of ignition.[\[11\]](#)
- Cleanup (Small Spill):
 - Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
 - Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust generation.[\[4\]](#)
 - Carefully sweep up the material and place it into a suitable, labeled container for chemical waste disposal.[\[4\]](#)
 - Clean the spill area with a damp cloth and decontaminate.

- Environmental Precautions: Do not let the chemical enter drains or waterways.[11]

First-Aid Emergency Response

Immediate and correct first aid is critical. This workflow should be followed in any exposure event.

[Click to download full resolution via product page](#)

Systematic workflow for first-aid response to chemical exposure.

Section 4: Toxicological Profile: An Evidence-Based Perspective

For many research chemicals, a complete toxicological profile is not available. The "no data available" entry in an SDS does not mean "no hazard." [11] It signifies an unknown, and unknowns in science must be treated with caution.

- Acute Toxicity: While specific LD50 data is unavailable for this compound, related phenylboronic acids are often listed as "Harmful if swallowed" (Acute Toxicity, Oral: Category 4).[1][13][16]
- Carcinogenicity and Mutagenicity: There is no data to suggest this compound is a carcinogen or mutagen.[11] Major regulatory bodies like IARC, NTP, and OSHA have not listed analogous compounds as carcinogens.
- Reproductive Toxicity: As discussed in Section 1.2, this is a key area of concern for the boronic acid class. Studies on boric acid have shown it may damage fertility or the unborn child.[7][8][9] In the absence of specific data for **2-Ethoxy-6-fluorophenylboronic acid**, a conservative approach that assumes a similar potential hazard is scientifically and ethically required.

Conclusion

The safe use of **2-Ethoxy-6-fluorophenylboronic acid** in a research setting is predicated on a risk assessment that is both specific and contextual. We infer its primary hazards as a skin, eye, and respiratory irritant based on strong evidence from analogous compounds. Crucially, we also acknowledge the potential for reproductive toxicity inherent to the broader boronic acid class. By adhering to the hierarchy of controls—prioritizing fume hood use and supplementing with appropriate PPE—and following rigorous handling and emergency protocols, researchers can effectively mitigate these risks. Always treat chemicals with incomplete toxicological data with a heightened level of caution, ensuring that innovation in the lab is never compromised by a lapse in safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.ca [fishersci.ca]
- 2. tcichemicals.com [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hazard classifications | U.S. Borax [borax.com]
- 7. rcilabscan.com [rcilabscan.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scbt.com [scbt.com]
- 15. carlroth.com [carlroth.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [2-Ethoxy-6-fluorophenylboronic acid safety data sheet]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591255#2-ethoxy-6-fluorophenylboronic-acid-safety-data-sheet\]](https://www.benchchem.com/product/b1591255#2-ethoxy-6-fluorophenylboronic-acid-safety-data-sheet)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com